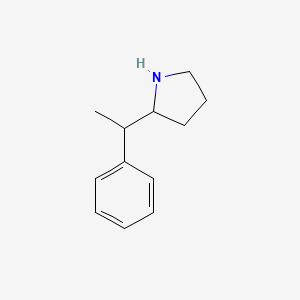

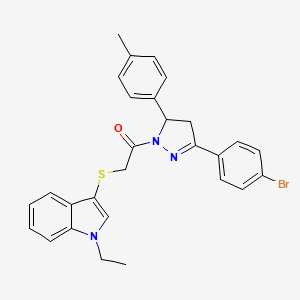

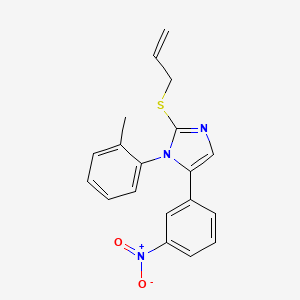

1-(4-氯苯基)-N-((6-(呋喃-2-基)吡啶-3-基)甲基)环戊烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 1-(4-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide often involves multicomponent reactions, including condensation and cycloaddition reactions. For instance, a method for synthesizing functionalized thieno[2,3-b]pyridines, which shares structural similarities, involves multicomponent condensation of aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents containing activated methylene groups (Dyachenko et al., 2019).

Molecular Structure Analysis

X-ray diffraction studies provide detailed insights into the molecular structure of related compounds. For instance, an X-ray diffraction study of 1-(4-chlorophenacyl)-4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one revealed significant details about the dihedral angles between phenyl and heterocycle planes, suggesting a complex intermolecular interaction pattern, including the formation of Cl⋯Cl aggregates (Albov et al., 2005).

Chemical Reactions and Properties

Chemical reactions of compounds like 1-(4-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide involve interactions with receptors or molecular structures, leading to the formation of complexes or activation/inhibition of biological pathways. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, demonstrated potent antagonist activity for the CB1 cannabinoid receptor, highlighting the intricate molecular interactions underlying its chemical behavior (Shim et al., 2002).

科学研究应用

抗原虫活性

对类似基于呋喃的化合物的研究表明具有显著的抗原虫活性。Das和Boykin(1977)进行的研究涉及合成取代的2,5-双(4-瓜尼基苯基)呋喃和相关类似物。他们发现,尽管这些化合物没有表现出强烈的抗疟疾活性,但其中几种对小鼠体内的罗德西亚锥虫具有很高的活性,表明在治疗原虫感染方面具有潜在应用(Das & Boykin, 1977)。

代谢和生物转化

了解类似化合物的代谢和生物转化过程可以揭示1-(4-氯苯基)-N-((6-(呋喃-2-基)吡啶-3-基)甲基)环戊基甲酰胺在生物系统中可能的代谢途径。Nagahori等人(2000年)研究了具有结构相似性的杀菌剂呋喃吡啶的代谢过程,发现它在大鼠体内经历了多种生物转化反应,包括N-去甲基化和各种氧化反应,人类细胞色素P450在其N-去甲基化中起着重要作用(Nagahori et al., 2000)。

神经药理学研究

已对与1-(4-氯苯基)-N-((6-(呋喃-2-基)吡啶-3-基)甲基)环戊基甲酰胺结构相关的化合物进行了神经药理学性质的研究。例如,Harada等人(1995年)研究了5-羟色胺-3(5-HT3)受体拮抗剂,发现某些结构修饰导致活性显著增加,表明在治疗受5-羟色胺受体影响的疾病方面具有潜在应用(Harada et al., 1995)。

神经炎症PET成像

在神经影像学领域,Lee等人(2022年)开发了一种PET成像配体,用于成像集落刺激因子1受体(CSF1R),这是神经炎症成像的新兴靶点。他们的研究表明,这种方法可能用于神经炎症疾病的非侵入性成像,这对于类似于1-(4-氯苯基)-N-((6-(呋喃-2-基)吡啶-3-基)甲基)环戊基甲酰胺的化合物在了解其在神经疾病中的作用方面可能具有相关性(Lee et al., 2022)。

属性

IUPAC Name |

1-(4-chlorophenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O2/c23-18-8-6-17(7-9-18)22(11-1-2-12-22)21(26)25-15-16-5-10-19(24-14-16)20-4-3-13-27-20/h3-10,13-14H,1-2,11-12,15H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGNVVYKIOKQBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

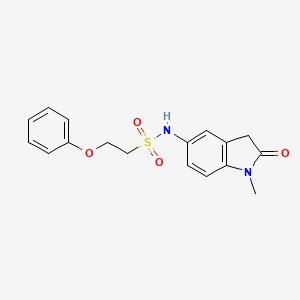

![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)

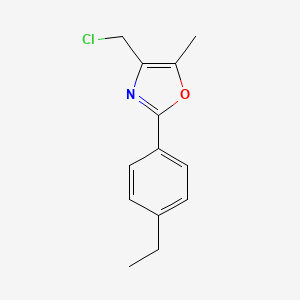

![2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2484114.png)

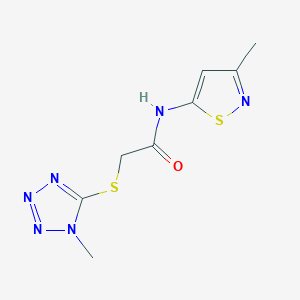

![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2484115.png)

![3-[(2-Methylcyclopropyl)formamido]propanoic acid](/img/structure/B2484117.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484127.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2484133.png)